molecular formula C27H24N2O5 B7886052 N-Fmoc-4-methoxy-L-tryptophan

N-Fmoc-4-methoxy-L-tryptophan

Cat. No.: B7886052
M. Wt: 456.5 g/mol
InChI Key: MRSDXBIBJWXMPH-QHCPKHFHSA-N
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Description

N-Fmoc-4-methoxy-L-tryptophan is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of the non-canonical amino acid 4-methoxy-L-tryptophan. It is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protection, which enables orthogonal deprotection strategies . The compound features a methoxy (-OCH₃) substituent at the 4-position of the indole ring, altering electronic and steric properties compared to unmodified tryptophan. This modification enhances its utility in synthesizing peptides with tailored bioactivity, fluorescence, or stability .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDXBIBJWXMPH-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Strecker Reaction : A ketone precursor (4-methoxyindole-3-acetaldehyde) is treated with ammonium chloride and potassium cyanide in aqueous ethanol, forming the α-amino nitrile intermediate.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under mild acidic conditions (pH 4–5, 50°C) to minimize racemization.

  • Fmoc Protection : The free amino group is protected with Fmoc chloride as described in Section 1.1.

Advantages and Limitations

This method avoids the need for costly chiral resolution steps and achieves high optical purity. However, the multi-step sequence reduces overall yield to 40–50%.

Recent advancements in O-methylation chemistry have enabled efficient introduction of the methoxy group post-Fmoc protection.

Methylation Protocol

A protected intermediate, Fmoc-4-hydroxy-L-tryptophan, is treated with methyl iodide (MeI) and silver oxide (Ag₂O) in anhydrous tetrahydrofuran (THF). The Ag₂O acts as a mild base, suppressing side reactions such as N-methylation or esterification. The reaction achieves 65–70% conversion to N-Fmoc-4-methoxy-L-tryptophan within 6 hours at 25°C.

Purification and Yield

Crude product is purified via recrystallization from ethyl acetate/hexane mixtures, yielding 55–60% of the target compound with >99% purity by HPLC.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high regiochemical fidelity.

Bulk Protection and Methylation

Large-scale reactions utilize continuous flow reactors for Fmoc protection, reducing reaction times from hours to minutes. Methylation is performed using dimethyl sulfate instead of MeI for lower toxicity, albeit with slightly reduced yield (50–55%).

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography, achieving throughputs of 10–20 kg/day with <1% impurity levels.

Comparative Analysis of Preparation Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Classical SynthesisFmoc-Cl, MeI70–7585–90Moderate
Strecker SynthesisKCN, NH₄Cl40–5098–99Low
Direct O-MethylationMeI, Ag₂O55–6099High
Industrial ProductionDimethyl sulfate, SMB50–5599Very High

Scientific Research Applications

Chemistry

  • Peptide Synthesis : N-Fmoc-4-methoxy-L-tryptophan is predominantly used in Solid Phase Peptide Synthesis (SPPS), where it acts as a key building block for synthesizing peptides with specific sequences and functionalities.
  • Synthetic Methodologies : The compound is involved in developing new synthetic methodologies for creating modified peptides and proteins, enhancing the diversity of available compounds for research and therapeutic applications.

Biology

  • Protein Structure Studies : This compound is instrumental in studying protein structure and function due to its incorporation into peptides that mimic biological processes. Researchers utilize these peptides to explore interactions within biological systems.
  • Drug Development : this compound has potential applications in developing peptide-based drugs. Its derivatives can be designed to target specific biological pathways, making it valuable in pharmacological research.

Medicine

  • Therapeutic Peptides : The compound is used in synthesizing therapeutic peptides that can modulate physiological functions or serve as biomarkers for diseases. For instance, it can be incorporated into neuropeptides that interact with serotonin receptors, potentially aiding in treating mood disorders .
  • Diagnostic Tools : this compound derivatives are being explored for their use in diagnostic assays, where they can help identify specific biomolecules associated with diseases.

Industry

  • Peptide-Based Materials : In industrial applications, this compound contributes to producing novel peptide-based materials with unique properties for use in biotechnology and materials science.

Case Studies

Several studies highlight the utility of this compound:

  • Synthesis of Neurotensin Analogs : Research has demonstrated that incorporating this compound into neurotensin analogs enhances their biological activity and stability against proteolytic degradation, making them promising candidates for therapeutic development targeting neuropeptide systems .
  • Fluorescence Probes : Innovative studies have shown that derivatives of this compound can serve as fluorescence probes for spectroscopic studies, providing insights into protein dynamics and interactions at the molecular level .

Comparison with Similar Compounds

N-Acetyltryptophan

  • Protecting Group : Acetyl (Ac) instead of Fmoc.
  • Stability : Acetyl is acid-stable but requires harsh conditions (e.g., strong acids) for removal, unlike Fmoc’s base-sensitive cleavage .
  • Applications : Used in protein sequencing and stability studies rather than SPPS.

5-Hydroxy-L-tryptophan

  • Substituent : Hydroxyl (-OH) at the 5-position.
  • Reactivity : Prone to oxidation, limiting its use in prolonged syntheses.
  • Role : Precursor for serotonin biosynthesis; less common in peptide engineering .

Solubility and Stability Trends

  • Methoxy vs. Halogen Substituents : The 4-methoxy group improves solubility in polar organic solvents (e.g., DMF) compared to hydrophobic bromine or methyl groups .
  • Thermal Stability : Fluorinated derivatives (e.g., 5-fluoro) exhibit higher thermal stability (boiling point ~714°C) due to strong C-F bonds, whereas methoxy variants may degrade at lower temperatures .

Biological Activity

N-Fmoc-4-methoxy-L-tryptophan is a synthetic derivative of the amino acid tryptophan, which plays a significant role in various biological processes. This compound is particularly noteworthy due to its applications in medicinal chemistry and peptide synthesis. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of tryptophan, along with a methoxy group at the 4-position of the indole ring. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptide bonds while minimizing side reactions.

1. Role in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under mild basic conditions, allowing for sequential addition of amino acids to form complex peptides. This method is crucial for synthesizing peptides with specific biological activities, including those that can interact with receptors or enzymes in various pathways.

2. Antiproliferative Effects

Research has indicated that tryptophan derivatives, including this compound, exhibit antiproliferative properties against certain cancer cell lines. For instance, studies have shown that derivatives containing methoxy groups can enhance the potency of compounds against human cancer cells by modulating proteasomal activity . This suggests that this compound may serve as a scaffold for developing new anticancer agents.

3. Antimicrobial Activity

The antimicrobial properties of tryptophan derivatives have been explored extensively. This compound has been linked to antibacterial activity through its incorporation into peptides that target bacterial proteins . For example, analogs containing this residue have demonstrated effectiveness against various strains of bacteria by disrupting essential cellular functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interference with Protein Function : The methoxy substitution can influence the binding affinity and specificity of peptides for their target proteins, potentially altering their function.
  • Inhibition of Proteasomal Activity : Compounds derived from tryptophan have been shown to inhibit proteasomal degradation pathways, leading to increased levels of regulatory proteins within cells .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations, suggesting their potential as anticancer agents .

Case Study 2: Antibacterial Activity

Another study focused on the synthesis and evaluation of peptide analogs containing this compound. The results showed that these peptides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating bacterial infections .

Q & A

Q. What is the role of the Fmoc group in N-Fmoc-4-methoxy-L-tryptophan during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group during SPPS. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to allow sequential coupling of amino acids. The 4-methoxy substitution on the tryptophan indole ring may influence peptide conformation or interactions, though its primary role here is structural stability during synthesis. The Fmoc strategy is preferred for its orthogonality with acid-labile side-chain protections .

Q. What storage conditions are recommended for this compound to ensure stability?

Store the compound at -20°C in a tightly sealed container, protected from light and moisture. Purity degradation (e.g., Fmoc cleavage or oxidation) can occur if exposed to ambient humidity or elevated temperatures. Pre-weighed aliquots are advised to minimize freeze-thaw cycles. Analytical data (e.g., HPLC purity >97%) should be verified post-storage .

Q. How can researchers verify the enantiomeric purity of this compound?

Use chiral HPLC with a column such as Chirobiotic T (teicoplanin-based) or Crownpak CR-I. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid. Polarimetry can supplement this: the specific rotation for L-enantiomers typically ranges between -18.0° to -22.0° (1% in DMF, 24°C). Ensure ≤0.5% D-enantiomer contamination to avoid undesired stereochemical outcomes in peptide synthesis .

Advanced Research Questions

Q. What analytical challenges arise when characterizing this compound, and how can they be addressed?

  • Challenge 1 : The methoxy group on the indole ring may cause steric hindrance during HPLC separation, leading to broad peaks. Solution: Optimize mobile phase gradients (e.g., 0.1% TFA in water/acetonitrile) and use C18 columns at 40–60°C to improve resolution.
  • Challenge 2 : Oxidation of the indole ring during synthesis or storage. Solution: Add 0.1% w/v ascorbic acid to coupling reagents or store under inert gas (argon/nitrogen). Monitor via LC-MS for [M+H]+ ions (expected m/z: ~527.6) .

Q. How does the 4-methoxy substitution impact peptide secondary structure and biological activity?

The methoxy group introduces steric bulk and electron-donating effects, potentially altering:

  • Hydrophobic interactions : Enhanced π-stacking in α-helices or β-sheets.
  • Receptor binding : Modulation of tryptophan’s role in protein-protein interactions (e.g., in cytokine or enzyme active sites). Empirical testing via circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) is recommended to quantify structural and functional impacts .

Q. What strategies minimize racemization during incorporation of this compound into sensitive peptide sequences?

  • Coupling conditions : Use low-basicity activators (e.g., HATU or COMU) with 1-hydroxy-7-azabenzotriazole (HOAt) to reduce base-induced racemization.
  • Temperature : Maintain reactions at 0–4°C during activation and coupling.
  • Solvent : High-purity DMF or NMP with ≤50 ppm water content. Monitor racemization via Marfey’s reagent derivatization followed by HPLC .

Q. How can researchers resolve contradictory data regarding the coupling efficiency of this compound in challenging peptide sequences?

Contradictions often stem from sequence-dependent aggregation (e.g., in β-sheet-rich regions). Mitigation approaches include:

  • Pseudoproline dipeptides : Insertion at adjacent positions to disrupt aggregation.
  • Microwave-assisted SPPS : Enhances solvation and reduces coupling times.
  • In situ monitoring : Use Kaiser or chloranil tests after each coupling step to confirm completion. Cross-validate with MALDI-TOF MS .

Methodological Considerations

  • Synthesis Protocols : Reference SPPS protocols from for stepwise Fmoc deprotection and coupling.
  • Data Validation : Triangulate HPLC, MS, and CD spectroscopy results to ensure reproducibility .
  • Ethical Practices : Adhere to institutional guidelines for chemical safety and waste disposal, particularly for halogenated solvents used in SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.